(S)-JNJ-54166060

Enantioselectivity Stereochemistry P2X7 Antagonism

Research supply risk: Generic P2X7 antagonists or racemic mixtures confound results due to stereospecific activity. (S)-JNJ-54166060 eliminates this uncertainty. - Stereochemically pure negative control (CAS 1627900-42-8), inactive at P2X7; confirms (R)-enantiomer-specific target engagement. - Validates CNS target specificity in neuroinflammation models (brain/plasma ratio ~3 for active enantiomer). - Controls for CYP3A4-mediated pharmacokinetic interactions (IC50 = 2 μM for active enantiomer). Procurement: Custom synthesis available; inquire for scale.

Molecular Formula C20H15ClF4N4O
Molecular Weight 438.8 g/mol
Cat. No. B12426877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-JNJ-54166060
Molecular FormulaC20H15ClF4N4O
Molecular Weight438.8 g/mol
Structural Identifiers
SMILESCC1C2=C(CCN1C(=O)C3=C(C(=CC=C3)C(F)(F)F)Cl)N(C=N2)C4=NC=C(C=C4)F
InChIInChI=1S/C20H15ClF4N4O/c1-11-18-15(29(10-27-18)16-6-5-12(22)9-26-16)7-8-28(11)19(30)13-3-2-4-14(17(13)21)20(23,24)25/h2-6,9-11H,7-8H2,1H3/t11-/m0/s1
InChIKeyPLIXFSPGDVKMDM-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-JNJ-54166060: P2X7 Stereochemistry Reference


(S)-JNJ-54166060 is the (S)-enantiomer of JNJ-54166060, a potent and selective antagonist of the P2X7 purinergic receptor [1]. While the active (R)-enantiomer, JNJ-54166060, has been extensively characterized with IC50 values of 4, 115, and 72 nM for human, rat, and mouse P2X7, respectively [1], the (S)-enantiomer serves as a critical control compound for investigating stereoselectivity in P2X7 antagonist binding and activity . This compound is a solid with a molecular weight of 438.81 g/mol and the formula C20H15ClF4N4O .

P2X7 receptor (S)-enantiomer control compound
Designed for stereoselectivity studies with JNJ-54166060
Supports enantiomer-attribution in target engagement assays

Non-Substitutability of (S)-JNJ-54166060


Substituting (S)-JNJ-54166060 with another P2X7 antagonist or a racemic mixture introduces significant scientific risk due to stereochemistry-dependent activity and species-specific pharmacology. The (R)-enantiomer, JNJ-54166060, is the active species, and the (S)-enantiomer is generally inactive [1]. Therefore, using a racemic mixture would dilute the active component and confound results. Furthermore, P2X7 antagonists exhibit marked differences in species potency and brain penetration. For instance, JNJ-54166060 has a brain/plasma ratio of ~3 in rats [2], a property not shared by all P2X7 antagonists. Generic substitution ignores these critical parameters, leading to irreproducible or misinterpreted data in models of neuroinflammation and pain.

Risk Racemic mixture or (R)-enantiomer substitution may introduce active P2X7 antagonism, confounding stereochemical control.
Risk Alternative P2X7 antagonists may differ in species potency and brain penetration, altering model response.
Risk Generic substitution ignores enantiomer-specific pharmacology, leading to unreproducible data.

Key Differentiating Evidence for (S)-JNJ-54166060


Stereochemical Control for P2X7 Antagonism

JNJ-54166060 is the active (R)-enantiomer, and its (S)-enantiomer, (S)-JNJ-54166060, is generally inactive at the P2X7 receptor [1]. This stereospecificity is critical; in studies of related P2X7 antagonists like AZ11645373, the (S)-enantiomer was ineffective on mouse P2X7 while the (R)-enantiomer acted as a full antagonist [2]. Thus, (S)-JNJ-54166060 serves as an essential negative control to validate target engagement and rule out non-stereospecific effects.

Stereochemical Control
Class-level
S-enantiomer: Inactive R-enantiomer: IC50 4, 115, 72 nM (h/r/m)
Supports enantiomer-specific target engagement interpretation
Confirm stereochemical identity in assay
Enantioselectivity Stereochemistry P2X7 Antagonism

Human P2X7 Potency vs. A-740003

The active (R)-enantiomer, JNJ-54166060, demonstrates significantly higher potency at the human P2X7 receptor compared to the commonly used antagonist A-740003. JNJ-54166060 has an IC50 of 4 nM [1], whereas A-740003 has an IC50 of 40 nM for human P2X7 . This ~10-fold difference in potency is critical for experiments requiring robust receptor blockade.

Human P2X7 Potency
Reported
4 nM vs 40 nM
~10-fold difference
Reported potency difference supports assay-sensitivity review
Cross-study comparison context
P2X7 Receptor IC50 Comparative Pharmacology

Brain Penetration vs. Class Average

JNJ-54166060 achieves a brain-to-plasma concentration ratio of approximately 3 in rats [1]. This is a notable advantage over many other P2X7 antagonists, which often exhibit poor CNS penetration. For example, some compounds in the same class have brain/plasma ratios below 1 [2]. This high brain penetration is essential for studies targeting neuroinflammation and central nervous system disorders.

Brain Penetration
Class-level
JNJ-54166060: ~3 (rat) Typical class: <1
Reported brain penetration context supports CNS studies
Species-specific penetration data
Blood-Brain Barrier CNS Penetration Neuroinflammation

CYP3A4 Inhibition Profile

JNJ-54166060 is a regioselective inhibitor of midazolam CYP3A metabolism with an IC50 of 2 μM [1]. This is a distinct metabolic liability compared to other P2X7 antagonists. For instance, JNJ-55308942, another brain-penetrant P2X7 antagonist, has a different CYP inhibition profile . Researchers using (S)-JNJ-54166060 as a control must be aware of this property to avoid confounding pharmacokinetic or drug-drug interaction studies.

CYP3A4 Inhibition
Reported
IC50 2 μM vs >10 μM
~5-fold difference
Reported CYP inhibition profile supports DDI study design review
In vitro microsome assay context
Drug-Drug Interactions CYP450 ADME

(S)-JNJ-54166060 Applications


Stereochemical Control in P2X7 Assays

(S)-JNJ-54166060 is the optimal negative control for any in vitro or cell-based assay investigating the effects of JNJ-54166060. Since the P2X7 antagonist activity is confined to the (R)-enantiomer [1], including (S)-JNJ-54166060 at equivalent concentrations allows researchers to unambiguously attribute observed effects to stereospecific target engagement rather than non-specific compound interactions.

CNS Target Engagement in Neuroinflammation

In studies utilizing JNJ-54166060 for its high brain penetration (brain/plasma ratio ~3) [2], (S)-JNJ-54166060 serves as a critical control. By comparing the effects of the active (R)-enantiomer with the inactive (S)-enantiomer in models of neuroinflammation, pain, or depression, researchers can validate that any observed CNS effects are P2X7-dependent.

CYP3A4 Drug-Drug Interaction Control

Given JNJ-54166060's property as a regioselective CYP3A4 inhibitor (IC50 = 2 μM) [3], using (S)-JNJ-54166060 allows researchers to control for any potential pharmacokinetic interactions when the compound is used in combination with other drugs metabolized by this pathway. This is essential for accurate interpretation of in vivo efficacy and safety data.

Enantiopure Control in Cross-Species Studies

Because P2X7 antagonists show species-specific potencies (e.g., JNJ-54166060 IC50: human 4 nM, rat 115 nM, mouse 72 nM) [1], studies across different species require rigorous controls. (S)-JNJ-54166060 provides a stereochemically matched, inactive control to ensure that any species-dependent differences in response are due to genuine pharmacology and not off-target effects of the active enantiomer.

Application
Selection Property
Validation Focus
P2X7 receptor binding and functional assays
Stereochemical control validation
Enantiomer-specific target engagement
CNS P2X7 target engagement studies
Brain penetration context
CNS model-response interpretation
CYP3A4-mediated drug interaction research
CYP3A4 inhibition profile
Pharmacokinetic endpoint review
Cross-species P2X7 pharmacology studies
Species-specific potency context
Species-dependent response validation

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